molecular formula C13H7F2NO4 B6399918 3-(3,5-Difluorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261906-17-5

3-(3,5-Difluorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6399918
CAS RN: 1261906-17-5
M. Wt: 279.19 g/mol
InChI Key: DUBAMJGACXKHTI-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-5-nitrobenzoic acid (3,5-Difluorobenzoic acid) is a synthetic organic compound with the molecular formula C7H4F2NO3. It is a white crystalline solid that is soluble in organic solvents. It has a wide range of applications in the pharmaceutical and chemical industries. The compound has been studied extensively in the past few decades and has recently been the subject of much research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-difluorobenzoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects
3,5-Difluorobenzoic acid has been studied extensively for its potential anti-inflammatory and analgesic effects. Studies have shown that the compound has the ability to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). In addition, the compound has been found to have antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-difluorobenzoic acid in laboratory experiments is that it is relatively easy to synthesize and has a wide range of applications. However, the compound is sensitive to light and air and must be stored in a dark, airtight container. In addition, the compound is toxic and should be handled with care.

Future Directions

There are many potential future directions for research on 3,5-difluorobenzoic acid. One potential direction is to study the compound’s mechanism of action in more detail. This could include further studies on the inhibition of enzymes involved in inflammation, as well as exploring the compound’s potential antioxidant and antimicrobial effects. Another potential direction is to investigate the compound’s potential applications in the pharmaceutical industry. This could include exploring its potential as a drug candidate for the treatment of various diseases. Finally, further studies could be conducted to explore the compound’s potential as a catalyst in the synthesis of polymers.

Synthesis Methods

3,5-Difluorobenzoic acid can be synthesized by the reaction of 3,5-difluorobenzaldehyde and nitric acid. The reaction is carried out in aqueous solution and the product is then purified by crystallization. The reaction is as follows:
3,5-Difluorobenzaldehyde + HNO3 → 3,5-Difluorobenzoic acid + H2O

Scientific Research Applications

3,5-Difluorobenzoic acid is used in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. The compound has been studied extensively in the past few decades and has recently been the subject of much research due to its potential applications in various fields.

properties

IUPAC Name

3-(3,5-difluorophenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBAMJGACXKHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689644
Record name 3',5'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-17-5
Record name 3',5'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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